molecular formula C10H10N4 B2568451 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole CAS No. 1221722-78-6

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

Cat. No.: B2568451
CAS No.: 1221722-78-6
M. Wt: 186.218
InChI Key: GGHWNKILOXEEOE-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indazole is a high-value chemical scaffold primarily used in medicinal chemistry and neuroscience research. Its core research value lies in its role as a key precursor for the synthesis of selective imidazoline I2 receptor ligands . Structural analogs of this compound, often referred to as "indazim" derivatives, have been extensively studied for their high affinity and selectivity for I2 receptors over related α2-adrenoceptors . These receptors are implicated in a variety of central nervous system (CNS) conditions, making this compound a vital tool for researchers developing novel therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as for investigating neuropathic pain and psychiatric disorders . The indazole core is a privileged structure in drug discovery, featured in several FDA-approved drugs and clinical candidates for its diverse pharmacological profile . As a building block, this compound enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for I2 receptors. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-4-8-7(3-1)9(14-13-8)10-11-5-6-12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHWNKILOXEEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the indazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Imidazoline Derivatives

Compound Name Core Structure Key Substituents/Modifications Pharmacological Target/Activity Reference
3-(4,5-Dihydro-1H-imidazol-2-yl)-1H-indazole Indazole + dihydroimidazole - Potential antitrypanosomal, α₂-adrenergic
Brimonidine Quinoxaline + dihydroimidazole 5-Bromo substitution α₂-Adrenergic agonist (glaucoma)
C1 () 1,2,4-Triazole + two imidazoles 4',5'-Diphenyl groups on imidazoles Antimicrobial (antibacterial/antifungal)
Compound 3a-j () Imidazo[2,1-b]thiazole Varied benzaldehyde-derived substituents Potential broad-spectrum pharmacological
Apraclonidine Benzene diamine + dihydroimidazole 2,6-Dichloro substitution α₂-Adrenergic agonist

Key Observations :

  • Indazole vs.
  • Substituent Effects : Halogenation (e.g., 5-bromo in brimonidine) or aryl substitutions (e.g., diphenyl groups in C1) significantly influence bioactivity and selectivity .

Key Observations :

  • Catalyst Efficiency: CAN in ethanol efficiently drives one-pot syntheses of multi-heterocyclic systems (e.g., C1-C9) .
  • Challenges in Alkylation : N1/N2 regioselectivity issues during alkylation (e.g., in brimonidine analogs) often necessitate chromatographic separation .

Key Observations :

  • Antimicrobial vs. Antitrypanosomal Activity: While C1-C9 derivatives show broad-spectrum antimicrobial effects , the target compound’s imidazoline-indazole hybrid may favor protozoan targets due to DNA interaction .
  • Adrenoceptor Selectivity: Subtle structural differences (e.g., apraclonidine vs. brimonidine) dictate α₂-subtype selectivity, impacting therapeutic applications .

Biological Activity

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Structure and Synthesis

The synthesis of this compound involves the reaction of substituted indoles with imidazole derivatives. The process typically yields various analogues, which can be further modified to enhance their biological properties .

Anticancer Activity

One significant area of research focuses on the anticancer properties of indazole derivatives. Studies have shown that this compound can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune evasion. The compound exhibits potent IDO1 inhibitory activity with an IC50 value of approximately 5.3 µM . This inhibition is crucial as it may enhance the efficacy of cancer immunotherapy by preventing tumor cells from escaping immune surveillance.

Cardiovascular Effects

Research has indicated that certain indazole derivatives, including those related to this compound, possess hypotensive and bradycardic activities. In vivo studies demonstrated that these compounds could significantly decrease blood pressure and heart rate in animal models . The mechanism involves the modulation of vascular smooth muscle cell (VSMC) behavior and reduction of reactive oxygen species (ROS) production under hypoxic conditions, which are critical in cardiovascular diseases.

Neuroprotective Effects

Indazole compounds have also been investigated for their neuroprotective properties. In experimental models of autoimmune encephalomyelitis (EAE), these compounds demonstrated the ability to promote axon myelination and provide neuroprotection, suggesting potential applications in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the indazole ring significantly influence biological activity. For instance, substituents at the 4 and 6 positions of the indazole scaffold have been shown to enhance IDO1 inhibition . Moreover, introducing halogen groups at strategic locations can improve cardiovascular activity .

Case Studies

Study Findings Reference
IDO1 InhibitionCompound exhibited IC50 = 5.3 µM against IDO1
Cardiovascular EffectsSignificant decrease in blood pressure and heart rate in rats
NeuroprotectionPromoted axon myelination in EAE models

Q & A

Q. What are the common synthetic routes for 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole?

The synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. A widely used method involves the condensation of indazole derivatives with imidazole precursors under acidic or basic conditions. For example, benzil, aldehydes, and ammonium acetate in the presence of catalysts like hydroxyethyl imidazolium sulfate acetate (HISA) can yield triaryl-substituted imidazoles . Nickel-catalyzed cyclization of amido-nitriles is another route, enabling mild reaction conditions and functional group tolerance . Key reagents include oxidizing agents (e.g., H₂O₂) and nucleophiles for substitution reactions, with temperature and pH control critical for yield optimization .

Q. How is the purity and structural integrity of synthesized this compound verified?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic imidazole NH peaks (~11–13 ppm in DMSO-d₆) .
  • IR : Absorption bands for C=N (~1650–1666 cm⁻¹) and NH (~3437–3448 cm⁻¹) confirm imidazole ring formation .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, often using SHELXL for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multicomponent syntheses?

Optimization strategies include:

  • Catalyst selection : HISA enhances reaction efficiency by stabilizing intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .
  • Temperature control : Mild heating (80–100°C) balances reaction rate and side-product suppression .
  • Base promotion : NaOH or K₂CO₃ facilitates deprotonation and cyclization under transition-metal-free conditions . Yields >80% are achievable with stoichiometric tuning and inert atmospheres .

Q. What challenges arise in the crystallographic analysis of this compound derivatives?

Challenges include:

  • Crystal twinning : Common in imidazole derivatives due to planar symmetry; addressed via SHELXD for data processing .
  • Disorder in substituents : Bulky aryl groups (e.g., nitro or methoxy) may require constrained refinement .
  • Hydrogen bonding : NH groups form complex networks, necessitating high-resolution data (<1.0 Å) for accurate modeling .

Q. How do substituents on the indazole or imidazole rings influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (NO₂, Cl) : Enhance antimicrobial activity by increasing electrophilicity .
  • Hydroxyl or methoxy groups : Improve solubility and bioavailability but may reduce potency due to hydrogen bonding with non-target proteins .
  • Bulkier aryl substituents : Increase steric hindrance, potentially reducing binding to enzymatic pockets .

Q. What methodologies are used to evaluate the antimicrobial and anticancer potential of this compound?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Tubulin inhibition : Fluorescence polarization assays assess disruption of microtubule dynamics, a mechanism for apoptosis induction .

Data Analysis and Contradictions

Q. How can researchers resolve contradictions in reported biological activity data for similar imidazole-indazole hybrids?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC tests) .
  • Structural analogs : Compare substituent effects; e.g., 3-nitrophenyl derivatives show higher activity than methoxy variants .
  • Cellular uptake differences : Use logP calculations or cell permeability assays to correlate hydrophobicity with efficacy .

Q. What computational tools aid in predicting synthetic pathways or pharmacological profiles for this compound?

  • Retrosynthesis : Tools like Pistachio or Reaxys propose routes based on analogous reactions (e.g., cyclization of amidines with ketones) .
  • Molecular docking : AutoDock Vina models interactions with targets like α₂-adrenergic receptors or tubulin .
  • QSAR models : Predict bioactivity using descriptors like polar surface area and H-bond donors .

Methodological Best Practices

Q. What are the best practices for scaling up laboratory-scale synthesis to gram quantities?

  • Catalyst recycling : Use heterogeneous catalysts (e.g., Ni on silica) to reduce costs .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions .
  • Purification : Column chromatography with gradients (hexane/EtOAc) isolates high-purity product .

Q. How can researchers mitigate decomposition during storage of this compound?

  • Storage conditions : Argon atmosphere at -20°C in amber vials prevents oxidation .
  • Lyophilization : Freeze-drying aqueous solutions retains stability for long-term use .

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